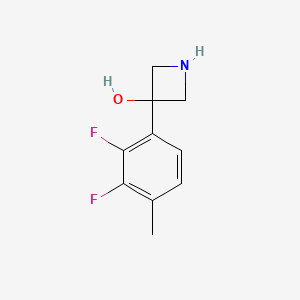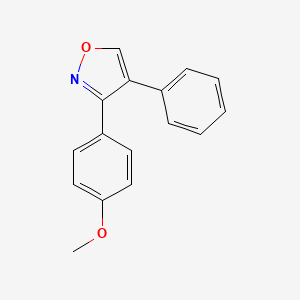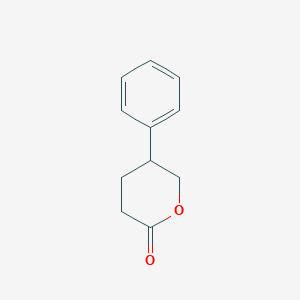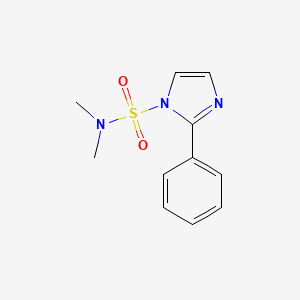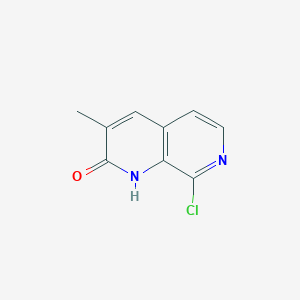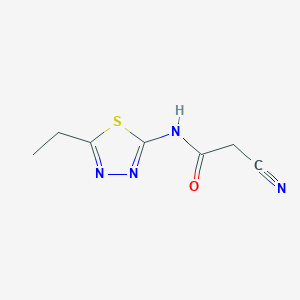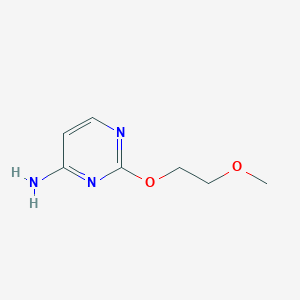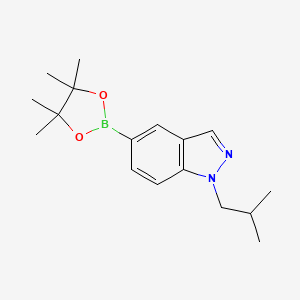
1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Metilpropil)-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-indazol es un compuesto orgánico que presenta un grupo éster de boronato unido a un anillo de indazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(2-Metilpropil)-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-indazol típicamente implica los siguientes pasos:
Formación del anillo de indazol: El anillo de indazol se puede sintetizar mediante reacciones de ciclización que involucran hidracinas y cetonas o aldehídos.
Introducción del grupo éster de boronato: El grupo éster de boronato se introduce mediante una reacción de acoplamiento de Suzuki-Miyaura. Esta reacción implica el acoplamiento de un derivado de indazol halogenado con un ácido o éster borónico en presencia de un catalizador de paladio y una base.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(2-Metilpropil)-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-indazol puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo éster de boronato se puede oxidar para formar ácidos borónicos.
Reducción: El anillo de indazol se puede reducir en condiciones específicas.
Sustitución: El grupo éster de boronato puede participar en reacciones de sustitución, como el acoplamiento de Suzuki-Miyaura.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Gas hidrógeno en presencia de un catalizador metálico.
Sustitución: Catalizadores de paladio y bases como el carbonato de potasio.
Principales productos
Oxidación: Ácidos borónicos.
Reducción: Derivados de indazol reducidos.
Sustitución: Varios derivados de indazol sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
1-(2-Metilpropil)-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-indazol tiene varias aplicaciones de investigación científica:
Síntesis orgánica: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Ciencia de materiales:
Biología y medicina: Investigado por sus posibles actividades biológicas y como precursor para el desarrollo de fármacos.
Mecanismo De Acción
El mecanismo de acción de 1-(2-Metilpropil)-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-indazol depende de su aplicación específica. En la síntesis orgánica, actúa como un reactivo o intermedio. En los sistemas biológicos, puede interactuar con objetivos moleculares específicos, aunque se requieren estudios detallados para dilucidar estas interacciones.
Comparación Con Compuestos Similares
Compuestos similares
1-(2-Metilpropil)-5-bromo-1H-indazol: Estructura similar pero con un átomo de bromo en lugar del grupo éster de boronato.
1-(2-Metilpropil)-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazol: Estructura similar pero con un anillo de pirazol en lugar de un anillo de indazol.
Propiedades
Fórmula molecular |
C17H25BN2O2 |
|---|---|
Peso molecular |
300.2 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
InChI |
InChI=1S/C17H25BN2O2/c1-12(2)11-20-15-8-7-14(9-13(15)10-19-20)18-21-16(3,4)17(5,6)22-18/h7-10,12H,11H2,1-6H3 |
Clave InChI |
IRRQMMZBBZHOKY-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


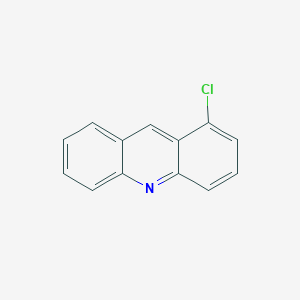
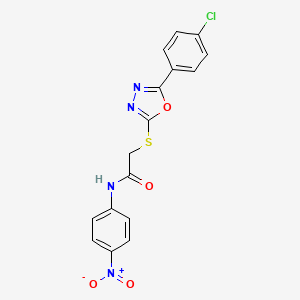
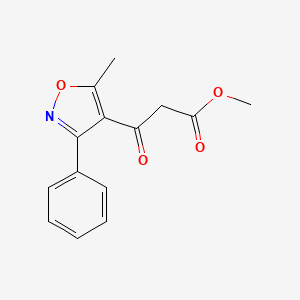
![Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B11768616.png)
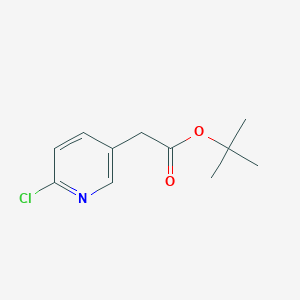
![4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11768630.png)

